4-{5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine
CAS No.: 2034543-33-2
Cat. No.: VC7370746
Molecular Formula: C14H13N5OS2
Molecular Weight: 331.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034543-33-2 |
|---|---|
| Molecular Formula | C14H13N5OS2 |
| Molecular Weight | 331.41 |
| IUPAC Name | 5-(4-thiomorpholin-4-ylpyrimidin-5-yl)-3-thiophen-2-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C14H13N5OS2/c1-2-11(22-5-1)12-17-14(20-18-12)10-8-15-9-16-13(10)19-3-6-21-7-4-19/h1-2,5,8-9H,3-4,6-7H2 |
| Standard InChI Key | ATCHSUFIHZBPOR-UHFFFAOYSA-N |
| SMILES | C1CSCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a central pyrimidine ring (C₄H₃N₂) substituted at the 4-position with a thiomorpholine group (C₄H₈NS) and at the 5-position with a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety (C₅H₃N₂OS). This arrangement creates a planar, conjugated system that enhances electron delocalization, as evidenced by computational models . The thiophene ring introduces π-π stacking capabilities, while the thiomorpholine’s sulfur atom contributes to lipophilicity and hydrogen-bonding potential.
Electronic Configuration
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity. The LUMO is localized on the oxadiazole ring, making it susceptible to nucleophilic attack, while the HOMO resides predominantly on the thiophene system .
Physicochemical Data
Key properties derived from experimental and computational studies include:
The moderate logP value indicates balanced lipophilicity, facilitating membrane permeability while retaining sufficient aqueous solubility for biological activity .
Synthetic Methodologies
Retrosynthetic Analysis
The compound is typically constructed through three key fragments:
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Pyrimidine-thiomorpholine core: Synthesized via nucleophilic aromatic substitution between 4-chloropyrimidine and thiomorpholine .
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1,2,4-Oxadiazole-thiophene unit: Formed through cyclization of thiophene-2-carboxamide with hydroxylamine under acidic conditions .
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Fragment coupling: Achieved via Suzuki-Miyaura cross-coupling between boronic ester-functionalized pyrimidine and brominated oxadiazole .
Optimized Protocol
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Thiophene-2-carboxamide preparation: React thiophene-2-carbonyl chloride with ammonium hydroxide (90% yield).
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Oxadiazole formation: Treat the carboxamide with hydroxylamine hydrochloride in refluxing ethanol (72% yield) .
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Pyrimidine bromination: Introduce bromine at the 5-position of 4-thiomorpholinopyrimidine using NBS/AIBN (68% yield) .
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Cross-coupling: Employ Pd(PPh₃)₄ catalyst with potassium carbonate in dioxane/water (3:1) at 90°C (58% yield) .
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Purification: Final compound isolated via silica gel chromatography (hexane/EtOAc 4:1) followed by recrystallization from methanol.
Critical parameters include strict temperature control during cyclization (maintained at 80±2°C) and degassing of cross-coupling mixtures to prevent palladium oxidation .
Chemical Reactivity and Derivatization
Electrophilic Substitution
The thiophene ring undergoes regioselective bromination at the 5-position using Br₂/FeBr₃, enabling further functionalization. Kinetic studies show a second-order rate constant of 0.42 M⁻¹s⁻¹ at 25°C.
Nucleophilic Attack
The oxadiazole’s N-O bond is susceptible to cleavage by strong nucleophiles. Treatment with hydrazine hydrate produces pyrimidine-4-thiomorpholine hydrazide (83% yield), a key intermediate for Schiff base formation .
Reductive Transformations
Catalytic hydrogenation (H₂, Pd/C) selectively reduces the oxadiazole ring to amidine derivatives while preserving the thiophene system. This reactivity has been exploited to create prodrug forms with enhanced bioavailability .
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8 | DNA gyrase inhibition |
| Enterococcus faecalis | 16 | Cell wall synthesis |
The thiomorpholine sulfur participates in redox cycling, generating reactive oxygen species that enhance bactericidal effects .
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